Scaffold-Level PKM2 Activation Potency Baseline: The 2-Oxo-Tetrahydroquinoline-6-Sulfonamide Pharmacophore
The unsubstituted parent compound (lead compound 3, N-phenyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide) exhibited an AC50 of 0.79 µM with maximal activation of approximately 100% in the human PKM2 luminescent pyruvate kinase-luciferase coupled assay [1]. This establishes the baseline potency of the scaffold. The target compound differs structurally by bearing 5-ethyl and 2-methoxy substituents on the terminal benzene ring, modifications that systematically alter hydrophobicity and electron density at the aryl terminus. No direct quantitative data for the target compound exist in published literature; however, the scaffold's sensitivity to aryl substitution is well-established [1].
| Evidence Dimension | PKM2 activation potency (AC50) and maximal response (% activation at 57 µM) |
|---|---|
| Target Compound Data | No published data available. The 5-ethyl-2-methoxy disubstitution pattern is unique within this scaffold and remains uncharacterized in peer-reviewed SAR series. |
| Comparator Or Baseline | Lead compound 3 (N-phenyl): AC50 = 0.79 µM; max response ≈100% [1]. 4-methoxy analog (compound 33): AC50 = 16.3 µM; max response 85% [1]. 3-methoxy analog (compound 34): AC50 = 1.1 µM; max response 115% [1]. |
| Quantified Difference | Cannot be quantified due to absence of target compound data. The scaffold exhibits >65-fold potency range across single-position substituent variations [1]. |
| Conditions | Luminescent PKM2-luciferase coupled assay; human PKM2; data represent average from three separate experiments; max response measured at 57 µM [1]. |
Why This Matters
The scaffold's established PKM2 activation activity, combined with the proven sensitivity of potency and efficacy to aryl substitution patterns, makes the procurement of a unique substitution variant scientifically relevant for probing the SAR landscape and developing selective PKM2 modulators.
- [1] Walsh, M.J., Brimacombe, K.R., Veith, H., Bougie, J.M., Daniel, T., Leister, W., Cantley, L.C., Thomas, C.J. and Ferrer, M. (2011) '2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase', Bioorganic & Medicinal Chemistry Letters, 21(21), pp. 6322–6327. doi: 10.1016/j.bmcl.2011.08.114. View Source
